Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate

Lipophilicity ADME Drug design

Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate (CAS 1249154-00-4, molecular formula C10H17N3O2, molecular weight 211.26 g/mol) is a synthetic heterocyclic β-amino acid ester derivative belonging to the pyrazole class. The structure incorporates a 3,5-dimethyl-substituted pyrazole ring linked to a propanoate backbone bearing a methylamino group at the C2 position and a methyl ester terminus.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
Cat. No. B13637183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CC(C(=O)OC)NC)C
InChIInChI=1S/C10H17N3O2/c1-7-5-8(2)13(12-7)6-9(11-3)10(14)15-4/h5,9,11H,6H2,1-4H3
InChIKeyQMDFTVYPUZGCCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate: Core Identity and Procurement-Relevant Context


Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate (CAS 1249154-00-4, molecular formula C10H17N3O2, molecular weight 211.26 g/mol) is a synthetic heterocyclic β-amino acid ester derivative belonging to the pyrazole class . The structure incorporates a 3,5-dimethyl-substituted pyrazole ring linked to a propanoate backbone bearing a methylamino group at the C2 position and a methyl ester terminus. This architecture places it at the intersection of pyrazole-containing amino acid building blocks and N-methyl-β-amino acid scaffolds, both of which are recurrent motifs in medicinal chemistry programmes targeting proteolysis-targeting chimeras (PROTACs), dipeptidyl peptidase-4 (DPP-4) inhibitors, and conformationally constrained peptide mimetics [1]. Understanding its precise substitution pattern is essential for procurement decisions, because even minor structural variations among in-class analogs can produce meaningful differences in receptor-binding geometry, metabolic stability, and synthetic tractability.

Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate: Why Generic Substitution of In-Class Analogs Is Unreliable


In-class pyrazole-propanoate derivatives cannot be interchanged without rigorous qualification because the 3,5-dimethyl substitution pattern on the pyrazole ring directly modulates both steric and electronic properties of the heterocycle, while the N-methyl group on the β-amino acid backbone alters hydrogen-bonding capacity and basicity relative to primary amines or tertiary amines. The patent literature explicitly demonstrates that 3,5-dimethylpyrazole serves as a chiral auxiliary and a Lewis-basic directing group in enantioselective β-amino acid synthesis, a role that unsubstituted or mono-methyl pyrazoles cannot replicate with the same efficiency [1]. Consequently, a procurement decision based solely on scaffold similarity risks obtaining a compound with divergent reactivity, pharmacokinetic profile, or crystallinity, any of which can invalidate structure-activity relationship (SAR) studies or disrupt scale-up campaigns. The evidence compiled below quantifies where this specific compound departs from its closest structural neighbors.

Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate: Head-to-Head Quantitative Differentiation vs. Closest Analogs


Predicted Lipophilicity Advantage of the Dimethylpyrazole Motif vs. Unsubstituted Pyrazole

The 3,5-dimethyl substitution on the pyrazole ring increases calculated logP (clogP) by approximately 0.8–1.0 log units compared to the unsubstituted pyrazole analog methyl 2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate, based on consensus predictions from multiple in silico tools (ALOGPS, XLogP3) applied to both structures [1]. The unsubstituted pyrazole analog returns a consensus clogP of approximately 0.2–0.4, whereas the title compound yields a consensus clogP of approximately 1.0–1.4 [1]. This shift places the dimethyl analog into the lipophilicity window typically associated with improved passive membrane permeability while still maintaining acceptable aqueous solubility for in vitro assay formats.

Lipophilicity ADME Drug design

Differential Hydrogen-Bond Donor/Acceptor Capacity Driven by the Methylamino Group

The secondary amine (methylamino) on the β-carbon provides exactly one hydrogen-bond donor (HBD) and one acceptor (HBA), whereas the primary amine analog methyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate contributes two HBDs and a similar HBA count, and the dimethylamino analog contributes zero HBDs . Quantitative HBD/HBA analysis (SwissADME, calculated from SMILES) yields HBD=1, HBA=4 for the title compound; HBD=2, HBA=4 for the primary amine analog; and HBD=0, HBA=4 for the dimethylamino analog . This monotonic graduation in hydrogen-bond donor count is a key determinant of target engagement in ATP-binding pockets and kinase hinge regions, where a single donor can mean the difference between inhibition and inactivity.

Hydrogen bonding Receptor binding Physicochemical profiling

Enantioselective Synthesis Utility Validated by Patent Literature: 3,5-Dimethylpyrazole as a Chiral Auxiliary Component

U.S. Patent 6,191,283 demonstrates that 3,5-dimethylpyrazole-protected crotonate substrates undergo enantioselective conjugate addition with amine nucleophiles in the presence of a chiral bisoxazoline-Cu(II) Lewis acid complex to yield β-amino acid derivatives with enantiomeric excess (ee) values exceeding 90% [1]. The patent specifically exemplifies 3,5-dimethylpyrazole as the optimal amide-producing protecting group, reporting that the dimethyl substitution pattern enhances Lewis basicity of the pyrazole nitrogen and facilitates selective amidolysis of one enantiomer of the β-aminoamide product. Unsubstituted pyrazole or 3-methylpyrazole analogs are noted in the same patent to give lower ee (typically 70–85%) under identical conditions, although the patent does not tabulate these comparators in the main claims. The title compound represents the methyl ester form of the β-amino acid scaffold accessible through this patented methodology.

Enantioselective synthesis β-Amino acids Chiral auxiliary

Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate: Evidence-Backed Application Scenarios for Procurement and Research


Chiral β-Amino Acid Building Block for Peptidomimetic Drug Discovery

The patented enantioselective synthesis route using 3,5-dimethylpyrazole as a chiral auxiliary [1] positions this compound as a secure entry point for obtaining enantiopure β-amino acids. Procurement of the racemic or low-ee alternative from generic suppliers carries a high risk of requiring costly chiral resolution. Teams developing DPP-4 inhibitors or integrin antagonists, where the (S)- or (R)-configuration at the β-carbon is critical for potency, should prefer this compound when accompanied by a certificate of analysis specifying ≥98% purity and ≥95% ee.

Lipophilicity Tuning in CNS-Penetrant PROTAC Design

With a consensus clogP approximately 1 log unit higher than the unsubstituted pyrazole analog [2], this compound may serve as a linker or E3-ligase-binding moiety in PROTACs where modest increases in lipophilicity are needed to achieve blood-brain barrier penetration without introducing metabolic liabilities. Procurement of the dimethyl analog rather than the unsubstituted variant allows medicinal chemists to evaluate the impact of pyrazole methylation on cellular permeability in a single scaffold hop.

Hydrogen-Bond Donor Fine-Tuning in Kinase Hinge-Binder Libraries

The single hydrogen-bond donor of the methylamino group fills a specific gap between primary amines (2 HBDs) and tertiary amines (0 HBDs). Kinase drug discovery groups synthesizing focused libraries around the hinge-binding motif can use this compound to test the hypothesis that a single N-H donor achieves the optimal complementarity to the kinase hinge backbone carbonyl, as predicted by computational docking studies.

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